1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-ethoxypyridazin-3-yl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-18-10-5-4-9(13-14-10)15-7(2)8(6-12-15)11(16)17/h4-6H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCQHONUGHDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956728-60-2 | |
| Record name | 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyridazine and pyrazole rings followed by their coupling. One common method involves the reaction of ethyl 3-aminopyridazine-6-carboxylate with 5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and features a unique structure that includes a pyridazine ring and a pyrazole moiety. Its structural attributes contribute to its biological activities, making it a candidate for further research in pharmacology.
Synthesis and Derivatives
The synthesis of this compound often involves the reaction of ethyl 1H-pyrazole-4-carboxylate with various substituents. For example, studies have demonstrated the preparation of derivatives by coupling with aryl bromides or iodides under specific conditions, leading to compounds with enhanced biological activities .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds related to 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid. For instance, derivatives have shown mild inhibitory activity against neuraminidase, an enzyme critical for the replication of influenza viruses. The structure-activity relationship (SAR) studies indicated that certain substitutions on the pyrazole ring enhance this activity significantly .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The functional groups attached to the pyrazole ring play a crucial role in determining the potency of these compounds .
Antifungal Activity
In addition to antibacterial effects, some derivatives have been assessed for antifungal activity. Coordination complexes based on pyrazole amide ligands have shown promising results as antibiotic agents, indicating that modifications to the pyrazole framework can lead to compounds with significant antifungal properties .
Case Study 1: Neuraminidase Inhibition
A study focused on synthesizing various derivatives of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid revealed that specific substitutions at the para position of phenyl groups resulted in enhanced neuraminidase inhibition. The most effective derivative showed an inhibition percentage of over 52% at a concentration of 10 μM, indicating its potential as an antiviral agent .
| Compound | Substituent | Inhibition (%) |
|---|---|---|
| 6i | 4-Methylphenyl | 52.31 |
| 6j | 4-Methoxyphenyl | < 50 |
| 6k | 4-Chlorophenyl | < 50 |
Case Study 2: Antimicrobial Screening
Another investigation examined the antibacterial efficacy of several pyrazole derivatives, including those based on 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid. Results demonstrated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts .
Conclusion and Future Directions
The applications of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid are promising, particularly in the fields of medicinal chemistry and pharmacology. Its potential as an antiviral and antimicrobial agent warrants further exploration through detailed SAR studies and clinical evaluations. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring novel therapeutic avenues.
Mechanism of Action
The mechanism of action of 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyridazine ring’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
Biological Activity
1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 248.23798 g/mol
- SMILES Notation : CCOC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)O)C
- InChIKey : LVJCQHONUGHDDT-UHFFFAOYSA-N
The compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its interaction with cannabinoid receptors and potential antiviral effects.
Cannabinoid Receptor Interaction
Recent studies have indicated that derivatives of pyrazole compounds can act as modulators of cannabinoid receptors. Specifically, the compound has shown potential as a partial agonist of the CB1 receptor. The following table summarizes key findings related to its efficacy:
| Compound | hCB1 EC (nM) | % Efficacy |
|---|---|---|
| 1-(6-Ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | Data not available | Data not available |
| BAY 59–3074 (comparator) | 519 ± 59 | 39 ± 1 |
This data suggests that while the specific compound's efficacy is yet to be fully characterized, it may serve as a lead for further optimization in cannabinoid receptor research .
Antiviral Activity
Research indicates that pyrazole derivatives exhibit antiviral properties. A related study highlighted that certain pyrazole compounds demonstrated inhibitory activity against various viral strains, although specific data for this compound was not detailed. The structure-activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance antiviral efficacy .
Case Studies and Research Findings
While direct literature on 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is limited, the following points summarize relevant findings from related compounds:
- In Vitro Studies : Compounds with similar structures have shown varying degrees of activity against influenza neuraminidase, suggesting a potential pathway for further exploration in antiviral applications .
- Structure-Activity Relationships : Variations in substituents on the pyrazole ring significantly affect biological activity; this highlights the need for systematic studies to determine optimal configurations for desired effects .
Q & A
Q. Key Considerations :
- Solvent choice (DMF for coupling reactions, ethanol/water for hydrolysis).
- Catalyst selection (Pd-based systems for cross-coupling) .
How can spectroscopic techniques validate the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethoxy group integration at δ ~1.3 ppm for CH₃, pyridazine/pyrazole ring protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₃N₄O₃: 277.0938) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
What strategies optimize reaction yields during synthesis?
Advanced Research Question
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve boronic acid solubility in Suzuki reactions .
- Temperature Control : Heating to 50–80°C accelerates cyclocondensation but requires monitoring for side reactions (e.g., ester hydrolysis) .
Case Study : reports 65–85% yields for pyrazole derivatives using Pd(PPh₃)₄ in DMF/H₂O at 80°C .
How to address discrepancies in synthetic protocols across studies?
Advanced Research Question
Contradictions may arise in:
- Reagent Ratios : Varying equivalents of NaN₃ in azide formation ( uses stoichiometric NaN₃, while other methods employ catalytic routes) .
- Purification Methods : Column chromatography vs. recrystallization (e.g., uses ethanol recrystallization for higher purity) .
Resolution : Conduct comparative experiments with controlled variables (e.g., catalyst loading, solvent) and validate via HPLC purity checks .
What computational approaches predict the compound’s bioactivity?
Advanced Research Question
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity or stability .
- Molecular Docking : Simulate interactions with biological targets (e.g., Keap1 inhibitors in or enzyme active sites in ) .
Example : combined experimental and theoretical studies to correlate pyrazole-carboxylic acid derivatives’ structural features with bioactivity .
How to evaluate pharmacological activity in vitro?
Advanced Research Question
Q. Methodology :
What are the best practices for storage and handling?
Basic Research Question
- Storage : Keep at –20°C in airtight containers with desiccants to prevent hydrolysis .
- Handling : Avoid exposure to moisture and heat (e.g., recommends P210 precautions: "Keep away from heat/sparks/open flames") .
How do structural modifications influence bioactivity?
Advanced Research Question
- Substituent Effects :
- Systematic SAR Studies : Synthesize analogs (e.g., varying pyridazine substituents) and compare activity in dose-response assays .
Example : synthesized 19 pyrazole-carbothioamide derivatives to identify optimal substituents for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
